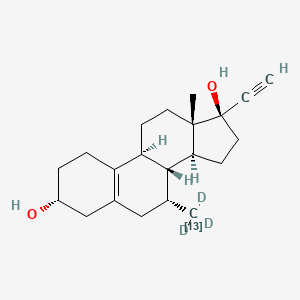
(3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol; Org 4094-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol; Org 4094-13C,d3 is a synthetic steroid derivative. This compound is characterized by the presence of isotopic labeling with carbon-13 and deuterium, which makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol involves multiple steps, including the introduction of isotopic labels. The process typically starts with the preparation of the steroid backbone, followed by the selective introduction of hydroxyl groups and isotopic labels. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process would include rigorous purification steps, such as chromatography, to isolate the desired product with high purity.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can revert these ketones back to hydroxyl groups.
科学研究应用
The compound (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic tracing experiments to study biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new synthetic routes and production methods for steroid derivatives.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to trace the compound’s pathway through various biochemical processes, providing insights into its effects at the molecular level. The compound may act by binding to steroid receptors, influencing gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- (3a,7a,17a)-3,17-Dihydroxy-19-norpregn-5(10)-en-20-yl-3-one
- (3a,7a,17a)-7-Methyl-19-norpregn-5(10)-en-20-yne-3,17-diol
Uniqueness
The unique aspect of (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol lies in its isotopic labeling. This feature allows for precise tracking and analysis in various research applications, making it a valuable tool for scientists studying complex biochemical processes.
属性
分子式 |
C21H30O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC 名称 |
(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7-(trideuterio(113C)methyl)-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15-,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |
InChI 键 |
YLEUWNOTNJZCBN-XOIKGWHISA-N |
手性 SMILES |
[2H][13C]([2H])([2H])[C@@H]1CC2=C(CC[C@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
规范 SMILES |
CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


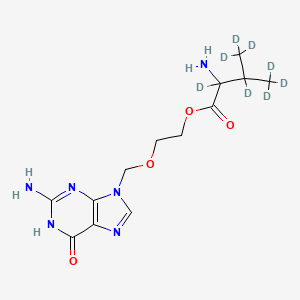
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
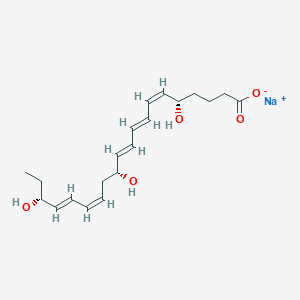
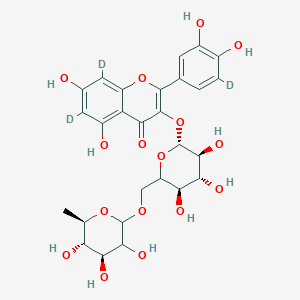

![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
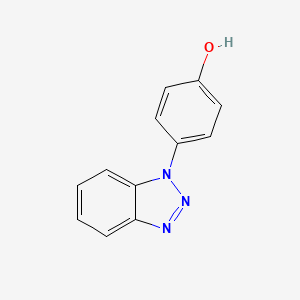
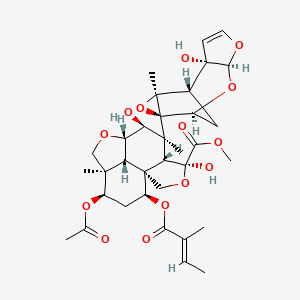
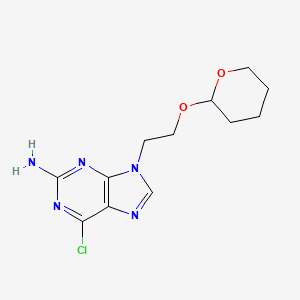
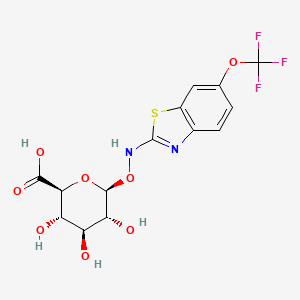

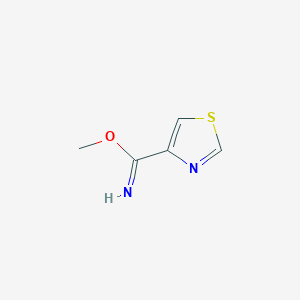

![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
